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Compound of Interest

Compound Name: NH2-UAMC1110 TFA

Cat. No.: B10857370 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the cross-reactivity of NH2-UAMC1110 TFA derivatives against related

proteases. The information is based on experimental data for the parent compound UAMC1110

and its closely related analogues, offering insights into their selectivity and potential off-target

effects.

NH2-UAMC1110 TFA is a derivative of UAMC1110, a highly potent and selective inhibitor of

Fibroblast Activation Protein (FAP). FAP is a serine protease with dual endo- and exopeptidase

activity, making it a unique member of the dipeptidyl peptidase (DPP) family. Due to its

upregulation in the tumor microenvironment and fibrotic tissues, FAP has emerged as a

promising target for diagnostic and therapeutic applications. NH2-UAMC1110 TFA serves as a

precursor for the synthesis of FAPI-QS, a chelating agent used in the development of

radiotracers for tumor imaging and treatment.[1][2]

Understanding the cross-reactivity of FAP inhibitors is crucial for developing safe and effective

targeted therapies. This guide summarizes the available data on the selectivity of UAMC1110

and its derivatives against key related proteases, including Prolyl Oligopeptidase (PREP) and

various Dipeptidyl Peptidases (DPP4, DPP8, and DPP9).

Comparative Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

UAMC1110 and its derivatives against FAP and other homologous proteases. The data is

extracted from studies on activity-based probes derived from UAMC1110, where modifications
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at the 6-position of the quinoline ring were introduced.[3][4] It is important to note that specific

cross-reactivity data for NH2-UAMC1110 TFA is not publicly available; however, the data

presented for these closely related derivatives provide a strong indication of its likely selectivity

profile.

Compoun
d

FAP IC50
(nM)

PREP
IC50 (µM)

DPP4
IC50 (µM)

DPP8
IC50 (µM)

DPP9
IC50 (µM)

Selectivit
y (FAP vs.
PREP)

UAMC111

0 (Parent

Compound

)

0.43 >10 >10 >10 >10
>23,255-

fold

Biotin-ABP

(5)
0.58 >10 >10 >10 >10

>17,241-

fold

Cy3-ABP

(6)
0.71 >10 >10 >10 >10

>14,084-

fold

Cy5-ABP

(7)
0.82 >10 8.7 4.9 6.3

>12,195-

fold

ABP: Activity-Based Probe. Data sourced from "In Vitro and In Situ Activity-Based Labeling of

Fibroblast Activation Protein with UAMC1110-Derived Probes".[3][4]

The data clearly indicates that UAMC1110 and its derivatives exhibit exceptional selectivity for

FAP over PREP and most of the tested DPPs, with selectivity ratios exceeding 10,000-fold.[3]

[4] The Cy5-labeled probe (7) showed some cross-reactivity with DPP8 and DPP9 in the low

micromolar range.[3]

Signaling Pathways and Experimental Workflow
To visually represent the relationships and processes involved in assessing inhibitor selectivity,

the following diagrams have been generated.
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Caption: FAP's role in the tumor microenvironment and its inhibition.
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Experimental Workflow for IC50 Determination
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Caption: Workflow for determining inhibitor IC50 values.
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Experimental Protocols
The following is a detailed methodology for determining the IC50 values of FAP inhibitors

against FAP and related proteases, based on established protocols.[3][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

(e.g., NH2-UAMC1110 TFA derivative) against FAP, PREP, DPP4, DPP8, and DPP9.

Materials:

Recombinant human FAP, PREP, DPP4, DPP8, and DPP9 enzymes.

Fluorogenic Substrates:

For FAP: Z-Gly-Pro-AMC

For PREP: Suc-Gly-Pro-AMC

For DPP4, DPP8, DPP9: H-Gly-Pro-AMC or Ala-Pro-paranitroanilide (pNA)

Test compound (NH2-UAMC1110 TFA derivative)

Assay Buffer: Tris-HCl buffer (pH 7.6) containing NaCl and BSA.

96-well microplates (black, flat-bottom for fluorescence)

Fluorescence microplate reader

Procedure:

Enzyme and Substrate Preparation:

Reconstitute and dilute recombinant enzymes to their optimal working concentrations in

the assay buffer.

Prepare stock solutions of the fluorogenic substrates in a suitable solvent (e.g., DMSO)

and then dilute to the final working concentration in assay buffer. The final substrate
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concentration should be at or near the Michaelis-Menten constant (Km) for each

respective enzyme.

Inhibitor Preparation:

Prepare a stock solution of the NH2-UAMC1110 TFA derivative in DMSO.

Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to

be tested.

Assay Protocol:

To the wells of a 96-well plate, add a fixed volume of the diluted enzyme solution.

Add a corresponding volume of the serially diluted inhibitor to the wells. Include control

wells with no inhibitor (100% activity) and wells with no enzyme (background).

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at

a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed fluorogenic

substrate to all wells.

Immediately place the plate in a fluorescence microplate reader.

Data Acquisition:

Measure the increase in fluorescence intensity over time (kinetic measurement) at the

appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em =

360/460 nm).

Data Analysis:

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor

concentration.

Subtract the background fluorescence from all measurements.
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Normalize the reaction velocities to the control (no inhibitor) to obtain the percentage of

inhibition.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to

determine the IC50 value, which is the concentration of the inhibitor that causes 50%

inhibition of the enzyme activity.

By following these rigorous experimental protocols, researchers can accurately determine the

cross-reactivity profile of NH2-UAMC1110 TFA derivatives and other FAP inhibitors, ensuring a

comprehensive understanding of their selectivity and potential for clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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